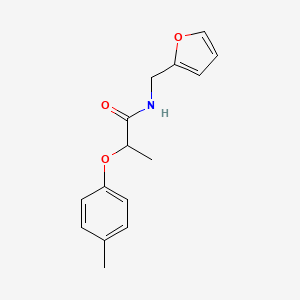

![molecular formula C16H15N3 B5570349 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenemalononitrile](/img/structure/B5570349.png)

2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenemalononitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spirocyclic compounds are a unique class of chemicals where two rings are joined by a single shared atom. The compound likely involves a spiro linkage between a cyclopentane ring and an isoquinoline derivative, featuring a malononitrile moiety. Such structures are of interest in organic chemistry for their potential in pharmaceuticals and materials science due to their complex molecular architecture and functional diversity.

Synthesis Analysis

The synthesis of spirocyclic compounds typically involves strategies such as 1,3-dipolar cycloadditions, condensation reactions, and cyclizations that allow for the precise construction of the spiro linkage. For instance, Kisel et al. (2002) explored the synthesis of tetrahydrospiro[isoquinoline-4,1'-cyclopentane]-3-imines, showcasing methodologies relevant to the construction of spiro compounds from bromomethylphenyl precursors through cycloalkylation and subsequent condensation with amines (Kisel, Kostyrko, & Kovtunenko, 2002).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by their spiro linkage, which significantly impacts their chemical reactivity and physical properties. Techniques such as NMR spectroscopy, X-ray crystallography, and computational methods are employed to elucidate their detailed molecular architecture. For example, Shi et al. (2010) reported on the crystal structure of a spirocyclic compound, providing insight into its conformation and molecular geometry (Shi, Yang, Tang, Wang, & Li, 2010).

Chemical Reactions and Properties

Spirocyclic compounds participate in a variety of chemical reactions, reflecting their rich chemical reactivity. They can undergo transformations such as cycloadditions, electrophilic substitutions, and nucleophilic attacks, depending on the functional groups present. The work of Liu et al. (2019) on the diastereoselective synthesis of spirocyclic isoxazolo[5,4-c]pyrrolo[2,1-a]isoquinolines via cascade double [3 + 2] cycloadditions exemplifies the complex reactions these structures can undergo (Liu, Sun, Zhang, & Yan, 2019).

科学的研究の応用

Synthesis and Structural Studies

Spirocyclic Systems Synthesis : Research by Kisel et al. (2002) highlights the synthesis of derivatives of heterospiro systems, leading to previously undescribed condensed spirocyclic systems. This includes the formation of spiro[5H-isoquino[2,3-a]quinazoline-7,1'-cyclopentane] and spiro[4H-thieno[3',2':5,6]pyrimido[1,2-b]isoquinoline-6,1'-cyclopentane], demonstrating the versatility of spirocyclic compounds in creating novel chemical entities with potentially unique properties (Kisel, Kostyrko, & Kovtunenko, 2002).

1,3-Dipolar Cycloaddition : Stegmann, Uebelhart, and Heimgartner (1983) reported the synthesis of spiro 3-Oxazolines through 1,3-dipolar cycloaddition, showcasing the chemical reactivity and potential for generating diverse spirocyclic structures. This work further emphasizes the synthetic utility of spirocyclic compounds in constructing complex molecular architectures (Stegmann, Uebelhart, & Heimgartner, 1983).

Tandem Double Cycloaddition : Shi, Sun, and Yan (2017) developed a method involving tandem double [3 + 2] cycloaddition reactions, leading to the synthesis of unique spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives. This process highlights the complexity achievable in spirocyclic compounds synthesis and the potential for creating biologically active molecules (Shi, Sun, & Yan, 2017).

特性

IUPAC Name |

2-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c17-10-13(11-18)15-14-6-2-1-5-12(14)9-16(19-15)7-3-4-8-16/h1-2,5-6,19H,3-4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXBOPLUVQMAIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC3=CC=CC=C3C(=C(C#N)C#N)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenepropanedinitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[({1-[(dimethylamino)sulfonyl]-3-piperidinyl}carbonyl)amino]-4-methoxybenzoate](/img/structure/B5570279.png)

![N,3,6-trimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5570287.png)

![1-(4-methylphenyl)-4-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5570297.png)

![4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B5570323.png)

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5570331.png)

![(3R*,4R*)-1-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5570337.png)

![N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide](/img/structure/B5570356.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(3-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5570367.png)

![1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine](/img/structure/B5570369.png)

![N-(4-cyanophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5570371.png)